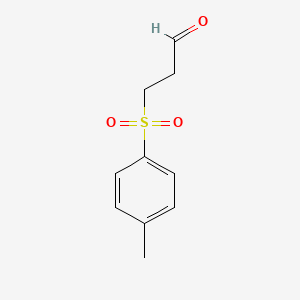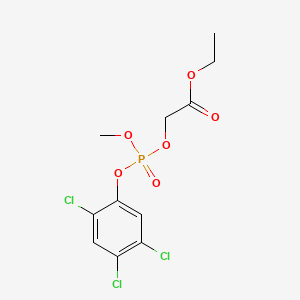
Ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinyl group bonded to a methoxy group and a 2,4,5-trichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate typically involves the reaction of 2,4,5-trichlorophenol with a suitable phosphinylating agent, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the deprotonation of the phenol group, allowing it to react with the phosphinylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate has several scientific research applications:
Biology: Studied for its potential as a biochemical tool to modify proteins and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with plant growth processes.
Mechanism of Action
The mechanism of action of ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In plants, it can disrupt growth processes by mimicking or interfering with natural plant hormones, leading to uncontrolled growth or death of the plant.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.
Fenoprop (2,4,5-TP): Another herbicide with a similar structure but different functional groups.
Uniqueness
Ethyl ((methoxy(2,4,5-trichlorophenoxy)phosphinyl)oxy)acetate is unique due to its combination of phosphinyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack these functional groups.
Properties
CAS No. |
64295-02-9 |
|---|---|
Molecular Formula |
C11H12Cl3O6P |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 2-[methoxy-(2,4,5-trichlorophenoxy)phosphoryl]oxyacetate |
InChI |
InChI=1S/C11H12Cl3O6P/c1-3-18-11(15)6-19-21(16,17-2)20-10-5-8(13)7(12)4-9(10)14/h4-5H,3,6H2,1-2H3 |
InChI Key |
XVCSUKMPLZLDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COP(=O)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



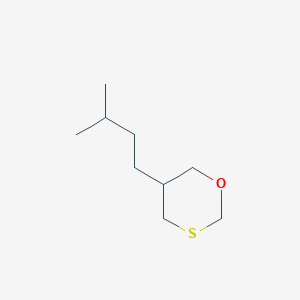

![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
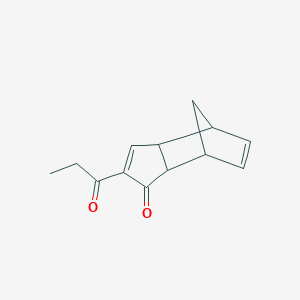


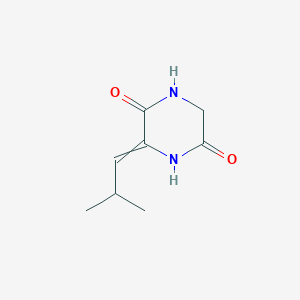
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
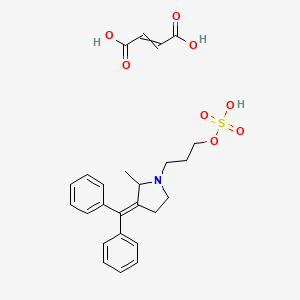
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)


